molecular formula C19H16Cl2N4O2S B2383318 N-(3,4-dichlorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-99-2

N-(3,4-dichlorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2383318
M. Wt: 435.32
InChI Key: GDLMGNOPQZBYQN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activities

  • A study detailed the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides using C-C coupling methodology, which were then evaluated for antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds displayed significant activity in urease inhibition, outperforming the standard used in the study. Molecular docking studies suggested their binding to the urease enzyme's non-metallic active site, highlighting their potential in designing urease inhibitors (Gull et al., 2016).

Spectroscopic and Computational Analysis

  • Another research focused on the synthesis of benzothiazolinone acetamide analogs, investigating their vibrational spectra, electronic properties, and photochemical and thermochemical modeling. These compounds were evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. They also exhibited nonlinear optical (NLO) activity, further emphasizing their utility in material science (Mary et al., 2020).

Antimicrobial and Antitumor Activities

  • Research into thiazolidinone and acetidinone derivatives highlighted their synthesis and evaluation against various micro-organisms, showing promising antimicrobial activity. These findings underline the potential of such compounds in developing new antimicrobial agents (Mistry et al., 2009).

  • A study on the synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead evaluated these compounds as antiproliferative agents against human cancer cell lines. Results revealed cytotoxic effects, with particular compounds showing significant activity against certain cancer lines, indicating their potential as anticancer agents (Toolabi et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMGNOPQZBYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

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